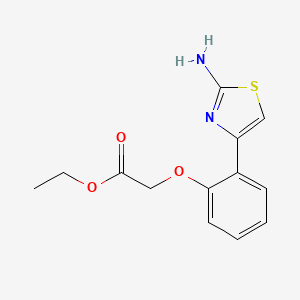![molecular formula C12H9FN4 B3080166 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082346-14-2](/img/structure/B3080166.png)
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Descripción general
Descripción
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a nitrogen-containing heterocyclic compound. This compound is part of the triazolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its chemical stability and biological activity.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
Triazolo derivatives are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Similar compounds have been found to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 and initiation of cell death via the mitochondrial apoptotic pathway .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular activities .
Action Environment
The storage temperature for a similar compound, 3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine hydrochloride, is reported to be room temperature , suggesting that environmental conditions such as temperature could potentially affect the stability of these compounds.
Análisis Bioquímico
Biochemical Properties
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways that lead to cell death. It can also alter the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation. Furthermore, this compound can affect cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways. For instance, the compound’s interaction with kinases can lead to the inhibition of their activity, thereby affecting downstream signaling events that regulate cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in the levels of these essential building blocks of DNA and RNA. This inhibition can affect cell proliferation and survival, particularly in rapidly dividing cells, such as cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s entry into cells and its localization to specific cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach its target sites within the cell to exert its effects. Additionally, the compound’s accumulation in certain tissues can lead to localized effects, such as tissue-specific toxicity or therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzylamine with 2-cyanopyridine in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include heating and the use of solvents like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. The scalability of the synthesis process is crucial for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Known for its use in antidiabetic drugs.
3-(4-Fluorophenyl)-1,2,4-triazolo[4,3-a]pyridin-6-amine hydrochloride: Similar structure with different substituents, affecting its biological activity.
Uniqueness
3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and potential therapeutic applications compared to other similar compounds .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-16-15-11-5-4-10(14)7-17(11)12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHBFLDFLWWOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B3080086.png)

![7-methyl-1H-pyrrolo[3,2-c]pyridine-4-carbonitrile](/img/structure/B3080091.png)
![5-methoxy-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3080099.png)

![4-[(Phenylsulfanyl)methyl]-1,3-thiazol-2-amine](/img/structure/B3080108.png)

![2-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3080120.png)


![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080192.png)
